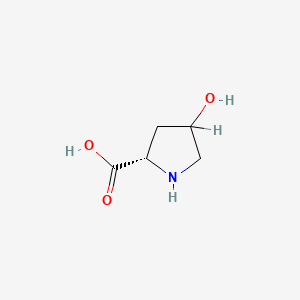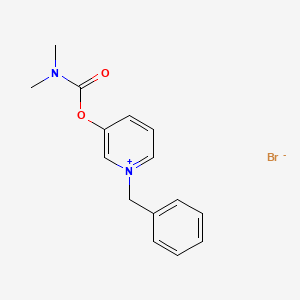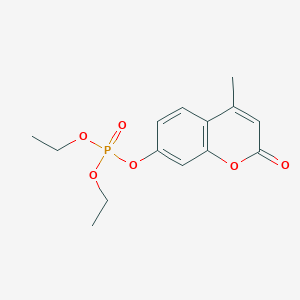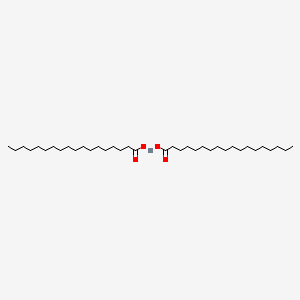
Mercuric stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercuric stearate, also known as mercury(II) stearate, is a metal-organic compound formed by the reaction of mercury and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀HgO₄, and it appears as a yellow waxy substance . This compound is highly toxic and poses significant health risks upon inhalation, ingestion, or skin absorption .
准备方法
Mercuric stearate can be synthesized through several methods:
Exchange Reaction: One common method involves an exchange reaction between sodium stearate and mercury dichloride.
Heating Method: Another method includes heating mercuric oxide with stearic acid.
These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.
化学反应分析
Mercuric stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide (HgO) under specific conditions.
Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as hydrogen gas or metals like zinc.
Substitution: This compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Mercuric stearate has several applications in scientific research and industry:
作用机制
The mechanism of action of mercuric stearate involves the interaction of mercuric ions with cellular components. Mercuric ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity . This binding can inhibit enzymes involved in critical cellular processes, such as energy production and detoxification .
相似化合物的比较
Mercuric stearate can be compared to other mercuric compounds, such as:
Mercuric chloride (HgCl₂): A highly toxic compound used in various industrial applications.
Mercuric oxide (HgO): Used in the production of other mercury compounds and as an electrode material.
Mercuric sulfide (HgS): Used as a pigment in paints and plastics.
This compound is unique due to its specific structure and properties as a metallic soap, which distinguishes it from other mercuric compounds.
属性
CAS 编号 |
645-99-8 |
|---|---|
分子式 |
C36H70HgO4 |
分子量 |
767.5 g/mol |
IUPAC 名称 |
mercury(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI 键 |
RRFMRVBJWLMSAB-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
Key on ui other cas no. |
645-99-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


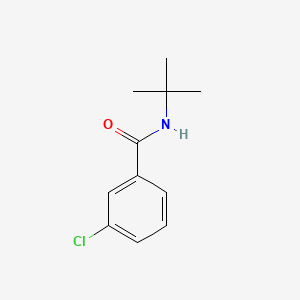

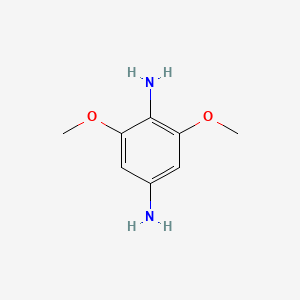
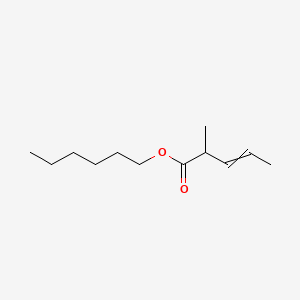
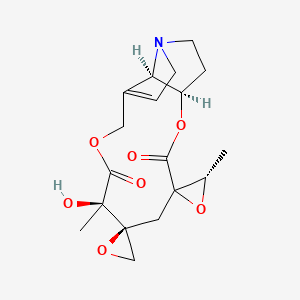
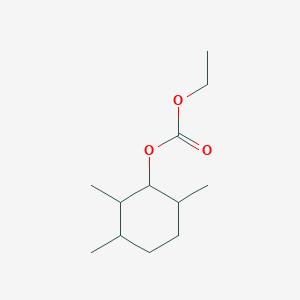
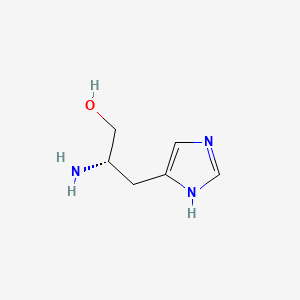
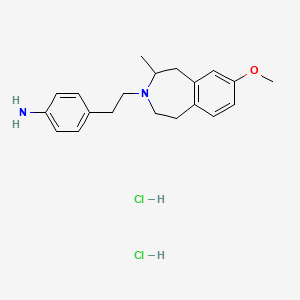
![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)
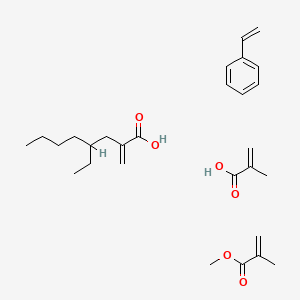
![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
